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Dosing Guidelines for Extracorporeal Therapies

Clinical Setting

Recommended
Dosage Range

Key Considerations & Evidence

Hemodialysis
(HD) [1]

Continuous
Kidney
Replacement
Therapy (CKRT)

2]

Extracorporeal
Membrane
Oxygenation
(ECMO) [3]

21.9 + 6.82 mg/h
(average in effective
sessions). Initial
dosing often 12.5, 25,
or 37.5 mg/h.

5 - 30 mg/h (common
range). 15.8 + 8.8
mg/h (mean in
observational study).

Starting dose of 15
mgl/h, titrated to target
aPTT.

Dosage should be individualized. Key factors for higher
dose needs: higher dry body weight, higher
hemoglobin. Key factors for lower dose needs:
concurrent oral anticoagulant use, older age [1].

No clear dose-response relationship with filter life was
found within the 5-30 mg/h range. The optimal dose to
prevent clotting without increasing bleeding risk
remains under investigation [2].

Pharmacokinetic/Pharmacodynamic (PK/PD) models
show that the drug concentration needed to achieve
half of the maximum effect (IC50) differs between the
systemic circulation and the ECMO circuit, highlighting
the need for precise monitoring [3].
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Experimental Protocols & Research Applications

For researchers investigating the novel, non-anticoagulant applications of nafamostat mesylate, such as its

anti-fibrotic properties, the following experimental details are critical.

In Vitro Protocol on HK-2 Cells

This methodology is used to study the drug's direct effects on human proximal tubular epithelial cells.

¢ Cell Line: Human proximal tubular epithelial cells (HK-2) [4].
e Cell Culture: DMEM/F12 medium with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
at 37°C under 5% COz2 [4].
¢ Interventions:
o GZMB Stimulation: Stimulate HK-2 cells with 5 pg/mL Granzyme B (GZMB) in serum-free
medium for 24 hours to induce injury and partial epithelial-mesenchymal transition (p-EMT) [4].
o TGF-B Stimulation: Stimulate cells with 2.5 ng/mL Transforming Growth Factor-beta (TGF-3) in
serum-free medium for 24 hours to model a pro-fibrotic environment [4].
o Nafamostat Treatment: Co-incubate cells with either GZMB or TGF-3 and 100 pM nafamostat
mesylate for 24 hours to assess its protective effects [4].
e Outcome Assessments: Evaluate cell injury, inflammatory response, and p-EMT using
immunofluorescence staining, Western blot, and qRT-PCR analysis [4].

In Vivo Protocol in Murine Fibrosis Models

This protocol is used to validate the anti-fibrotic effects in a whole-organism context.

e Animal Model: Male C57BL/6J mice (8 weeks old) [4].
o Disease Model: Unilateral Ischemia-Reperfusion Injury (UIRI). Under anesthesia, clamp the left renal
pedicle for 35 minutes, then release to restore blood flow [4].
¢ Drug Administration:
o Dose: 10 mg/kg nafamostat mesylate [4].
o Vehicle: Dissolve in saline [4].
o Route & Schedule: Administer via intraperitoneal injection. Begin on day 4 after UIRI surgery
and continue for 7 consecutive days [4].
e Outcome Assessments: On day 11, collect blood and kidney samples. Assess renal function (e.g.,
serum creatinine), histopathological changes, fibrotic deposition, apoptosis, and mitochondrial
dysfunction [4].
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Mechanism of Action & Signaling Pathways

The renal protective effect of nafamostat mesylate in experimental fibrosis is linked to the suppression of
the IL-17/c-Fos signaling pathway, as identified through RNA sequencing analysis [4]. The following

diagram illustrates this mechanism and the related experimental workflow.
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Nafamostat's Anti-fibrotic Mechanism and Workflow

The diagram shows that in experimental models, profibrotic stimuli (GZMB/TGF-f3) activate the IL.-17/c-Fos
signaling pathway, promoting renal fibrosis. Nafamostat mesylate (NM) treatment suppresses this pathway,

thereby attenuating fibrosis, as confirmed through both in vitro and in vivo experiments [4].

Key Takeaways for Researchers

To summarize the available evidence:

¢ For Clinical Anticoagulation: Dosing is highly situational and depends on the type of extracorporeal
therapy and individual patient factors. Its short half-life is a key advantage in patients with a high
bleeding risk [1] [3] [2].

e For Novel Drug Development: Preclinical data reveals a promising, multi-faceted mechanism of
action. Nafamostat mesylate not only acts as a serine protease inhibitor but also exerts direct anti-
fibrotic effects by targeting the IL-17/c-Fos signaling pathway, offering a potential new therapeutic
avenue for chronic kidney disease [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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